molecular formula C10H12ClN3 B8506150 4-Chloro-2-(isopropylamino)-1H-benzimidazole

4-Chloro-2-(isopropylamino)-1H-benzimidazole

Cat. No. B8506150
M. Wt: 209.67 g/mol
InChI Key: SLZFDTBVKOYAFX-UHFFFAOYSA-N
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Patent
US06617315B1

Procedure details

3-Chloro-1,2-phenylenediamine (6.41 g, 44.95 mmol), isopropyl isothiocyanate (5.20 g, 51.6 mmol), 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (25.0 g, 59.02 mmol) and pyridine (300 mL) were used according to general procedure I. The product was recrystallized from 1,4-dioxane afford 5.45 g (58%) of a brownish solid. MS (EI): m/z 210.1 (M+H). Anal. calcd for C10H12ClN3-(0.5 C4H8O2): C, 56.80; H, 6.36; N, 16.56. Found: C, 57.00; H, 6.34; N, 16.69.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
58%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:9])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH:10]([N:13]=[C:14]=S)([CH3:12])[CH3:11].CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CCN=C=NC2CCCCC2)CCOCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[N:9]=[C:14]([NH:13][CH:10]([CH3:12])[CH3:11])[NH:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.41 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)N)N
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(C)N=C=S
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was recrystallized from 1,4-dioxane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2NC(=NC21)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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